molecular formula C14H11NO3 B051283 Isooncodine CAS No. 122890-43-1

Isooncodine

Cat. No. B051283
M. Wt: 241.24 g/mol
InChI Key: SQANFQYDLCUUNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isooncodine is a chemical compound that belongs to the family of opioids. It is a derivative of codeine, which is a natural alkaloid found in the opium poppy plant. Isooncodine is known for its analgesic properties, which make it useful in the treatment of pain.

Scientific Research Applications

Anion Receptors

Isoindoline has been utilized as a scaffold for constructing anion receptors. A study by Dydio, Zieliński, and Jurczak (2009) synthesized bishydrazide derivatives of isoindoline to investigate their anion-binding properties. These isoindoline-based ligands exhibited enhanced affinity towards halides compared to similar compounds and showed notable color changes in solution upon binding with highly basic anions (Dydio, Zieliński, & Jurczak, 2009).

Synthesis of Derivatives for Biological Testing

Research by Andrade-Jorge et al. (2017) focused on the green synthesis of isoindoline/isoindoline-1,3-dione derivatives. These derivatives, modeled from important biogenic amines, were evaluated in silico for their potential affinity with the human dopamine receptor D2 and tested in vivo in a Parkinsonism mouse model (Andrade-Jorge et al., 2017).

Immunomodulatory Drugs (IMIDs)

Frlan and Gobec (2017) evaluated new IMIDs (Immunomodulatory drugs) based on isoindolinone for the treatment of cancer and disorders associated with angiogenesis and inflammation. These compounds showed potent inhibition of TNF-α production and had antiproliferative activities against various cancer cell lines (Frlan & Gobec, 2017).

Catalysis for Isoindoline Synthesis

Zhou et al. (2013) described a palladium-catalyzed coupling reaction for the synthesis of isoindolines. This reaction allowed the formation of new bonds in a step-efficient manner, demonstrating the versatility of isoindoline in chemical synthesis (Zhou et al., 2013).

Antidepressant Activities

A study by Sun et al. (2022) synthesized isoindoline derivatives and evaluated their antidepressant activities. They found that these derivatives exhibited significant antidepressant activity, potentially mediated by elevated 5-HT levels in the brain (Sun et al., 2022).

Biological Activities and Therapeutic Potential

Upadhyay et al. (2020) reviewed 1-Isoindolinone natural products, highlighting their diverse biological activities and therapeutic potential for chronic diseases. The review provided insights into the chemotaxonomic analyses, cellular targets/pathways, and medicinal chemistry of these compounds (Upadhyay et al., 2020).

Ligands and Metal Complexes

Csonka, Speier, and Kaizer (2015) reviewed isoindoline-based ligands, discussing their structure, reactivity, and applications in various fields including transition metal complexes (Csonka, Speier, & Kaizer, 2015).

properties

CAS RN

122890-43-1

Product Name

Isooncodine

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

7-hydroxy-8-methoxy-4-methylindeno[1,2-b]pyridin-5-one

InChI

InChI=1S/C14H11NO3/c1-7-3-4-15-13-8-6-11(18-2)10(16)5-9(8)14(17)12(7)13/h3-6,16H,1-2H3

InChI Key

SQANFQYDLCUUNK-UHFFFAOYSA-N

Isomeric SMILES

CC1=C2C(=C3C=C(C(=O)C=C3C2=O)OC)NC=C1

SMILES

CC1=C2C(=NC=C1)C3=CC(=C(C=C3C2=O)O)OC

Canonical SMILES

CC1=C2C(=NC=C1)C3=CC(=C(C=C3C2=O)O)OC

synonyms

isooncodine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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